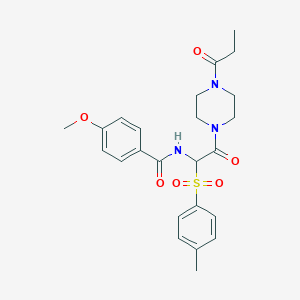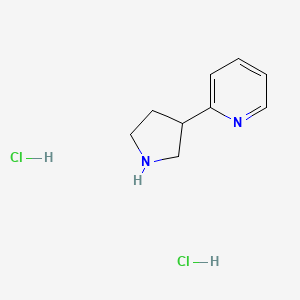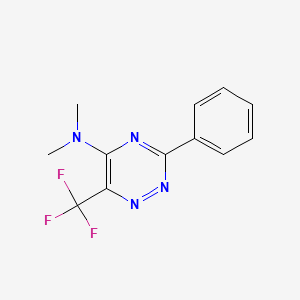![molecular formula C16H17N5O2 B2549935 6-methyl-4-oxo-N-(3-phenylpropyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1775349-32-0](/img/structure/B2549935.png)
6-methyl-4-oxo-N-(3-phenylpropyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-4-oxo-N-(3-phenylpropyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a useful research compound. Its molecular formula is C16H17N5O2 and its molecular weight is 311.345. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Research has shown that compounds within the triazolo[1,5-a]pyrazine family are utilized in the synthesis of diverse heterocyclic compounds with potential antitumor, antimicrobial, and antiviral activities. For instance, enaminones have been used as building blocks for the synthesis of substituted pyrazoles, demonstrating inhibition effects against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2) comparable to standard treatments (Riyadh, 2011). Similarly, derivatives of pyrazole-4-carbohydrazide have been synthesized, showcasing the versatility of triazolo[1,5-a]pyrazines in pharmaceutical interest due to their structural diversity and potential biological activities (Daidone et al., 2003).
Anticonvulsant and Antiviral Properties
Specific triazolo[1,5-a]pyrazines have been explored for their anticonvulsant activity, revealing potent effects against seizures in animal models, indicating their potential as bioisosteres for anticonvulsant drugs (Kelley et al., 1995). Moreover, novel benzamide-based 5-aminopyrazoles and their derivatives have been synthesized, with some showing significant anti-influenza A virus (subtype H5N1) activity, underscoring the antiviral potential of compounds within this chemical family (Hebishy et al., 2020).
Optimization of Pharmacokinetic Properties
The research on 4-(R)-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridines has led to the identification of compounds with selective P2X7 antagonist properties, suitable physicochemical properties, and significant brain penetration, showcasing the optimization of pharmacokinetic properties for clinical development (Letavic et al., 2017).
Heterocyclic Synthesis
New routes for synthesizing heterocyclic compounds, such as pyrazolo[5,1-d][1,2,5]triazepinones, have been developed, illustrating the chemical flexibility and potential for creating novel compounds for further biological evaluation (Kharaneko, 2016).
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,3-triazolo-benzodiazepine derivatives, have been shown to interact with benzodiazepine (bzd) receptors, specifically the gabaa receptor .
Mode of Action
Based on the related compounds, it can be inferred that it may interact with its targets, causing changes that result in its observed effects .
Biochemical Pathways
Similar compounds have been shown to affect the gabaergic system, which plays a crucial role in inhibitory neurotransmission .
Result of Action
Related compounds have been shown to exhibit anticonvulsant activity, suggesting that this compound may have similar effects .
Properties
IUPAC Name |
6-methyl-4-oxo-N-(3-phenylpropyl)-5H-triazolo[1,5-a]pyrazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-11-10-21-14(16(23)18-11)13(19-20-21)15(22)17-9-5-8-12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9H2,1H3,(H,17,22)(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLZGEAWOYUSIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=N2)C(=O)NCCCC3=CC=CC=C3)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
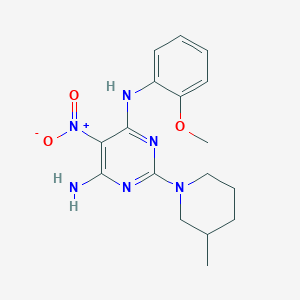
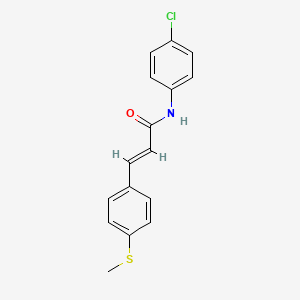
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propylbenzenesulfonamide](/img/structure/B2549857.png)
![6-chloro-N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2549858.png)
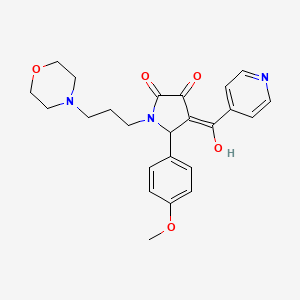
![[5-(1,3-Benzothiazol-2-yl)thiophen-2-yl]-morpholin-4-ylmethanone](/img/structure/B2549861.png)
![3,6-dichloro-N-({3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide](/img/structure/B2549862.png)


![1H-Isoindole-1,3(2H)-dione, 2-[3-[[(4-methylphenyl)sulfonyl]oxy]propyl]-](/img/no-structure.png)
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzenesulfonamide](/img/structure/B2549868.png)
